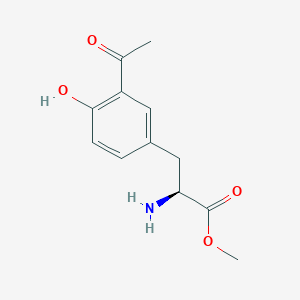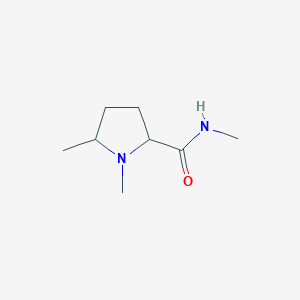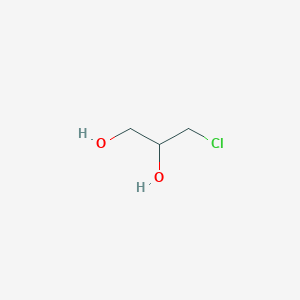
4-Hydroxy-3,5-diiodobenzamide
描述
4-Hydroxy-3,5-diiodobenzamide is a chemical compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol . It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzamide core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
准备方法
The synthesis of 4-Hydroxy-3,5-diiodobenzamide typically involves the iodination of 4-hydroxybenzamide. One common method includes the reaction of 4-hydroxybenzamide with iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial production methods may involve a similar approach but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
4-Hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under strong oxidizing conditions.
Reduction: The iodine atoms can be reduced to form 3,5-dihydroxy-4-hydroxybenzamide using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3,5-diazido-4-hydroxybenzamide.
科学研究应用
4-Hydroxy-3,5-diiodobenzamide has several scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy-3,5-diiodobenzamide involves its interaction with biological molecules through halogen bonding and hydrogen bonding. The iodine atoms can form strong interactions with electron-rich sites on proteins and enzymes, potentially inhibiting their activity . This compound can also disrupt cell membranes in microorganisms, leading to antimicrobial effects .
相似化合物的比较
4-Hydroxy-3,5-diiodobenzamide can be compared with other halogenated benzamides such as:
3,5-Dichloro-4-hydroxybenzamide: Similar in structure but with chlorine atoms instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
3,5-Dibromo-4-hydroxybenzamide: Contains bromine atoms and exhibits intermediate reactivity between the chloro and iodo derivatives.
3,5-Difluoro-4-hydroxybenzamide: Fluorine atoms make this compound highly electronegative and reactive, often used in different contexts compared to the iodo derivative.
The uniqueness of this compound lies in its high reactivity and ability to form strong halogen bonds, making it particularly useful in applications requiring strong and specific interactions .
属性
IUPAC Name |
4-hydroxy-3,5-diiodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSGRORCMHYJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177731 | |
| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-78-8 | |
| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)




![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)



![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)
